Product packaging for 1h-Indazole-1-methanol(Cat. No.:CAS No. 1006-29-7)

1h-Indazole-1-methanol

Cat. No.: B3070765
CAS No.: 1006-29-7
M. Wt: 148.16 g/mol
InChI Key: RMUBNCHBHNTGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Indazole-1-methanol (CAS: 1006-29-7) is a versatile chemical intermediate of significant interest in medicinal and organic chemistry. This compound features a hydroxymethyl group attached to the N1 position of the indazole ring system, a structure that is a key intermediate in the synthesis of more complex molecules . The primary research value of this compound lies in its role as a building block. It is synthesized from the reaction of NH-indazoles with formaldehyde, a well-studied process that can be performed in aqueous acid or neutral conditions . This reaction is common to many azoles and represents a crucial step for using the hydroxymethyl group as a protecting group or a synthetic handle to access other derivatives relevant for various applications . Researchers utilize this compound to develop novel substances with potential biological activity, as indazole derivatives, in general, are known to display a broad spectrum of properties including anti-inflammatory, antibacterial, and antitumoral effects . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, human, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B3070765 1h-Indazole-1-methanol CAS No. 1006-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indazol-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-10-8-4-2-1-3-7(8)5-9-10/h1-5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUBNCHBHNTGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-29-7
Record name 1H-Indazole-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 1h Indazole 1 Methanol and Its Derivatives

Formaldehyde (B43269) Addition to NH-Indazoles

The reaction of NH-indazoles with formaldehyde is a well-established method for the preparation of (1H-indazol-1-yl)methanol derivatives. nih.govacs.orgnih.govresearchgate.net This reaction is characteristic of N-unsubstituted azoles and serves as a crucial step for creating intermediates used in further synthesis. nih.gov The process can be conducted in both acidic and neutral conditions, with the choice of conditions influencing the reaction mechanism and outcomes. nih.govacs.orgresearchgate.net

Synthesis in Aqueous Hydrochloric Acid Conditions

The synthesis of (1H-indazol-1-yl)methanol derivatives through the reaction of indazoles with formaldehyde in aqueous hydrochloric acid is a frequently employed method. nih.govacs.org The mechanism in acidic media is thought to involve the protonated form of formaldehyde, which is a significantly weaker base than indazole. nih.govacs.orgresearchgate.net This prevents a direct reaction between the indazolium cation and formaldehyde. nih.govacs.orgresearchgate.net Instead, the reaction may proceed with catalysis by water molecules. nih.govacs.orgresearchgate.net This method has been used to successfully synthesize the 1-substituted isomers, which are generally more stable than the 2-substituted counterparts. acs.org

The presence and position of substituents on the indazole ring significantly affect the reactivity with formaldehyde. Early research from 1969 demonstrated that indazole itself, as well as 4-nitro, 5-nitro, and 6-nitro-1H-indazoles, readily react with formaldehyde in aqueous HCl to produce the corresponding (1H-indazol-1-yl)methanol derivatives. nih.govacs.org The resulting compounds were confirmed to be 1-substituted indazoles through 1H NMR analysis. nih.govacs.org

The reaction outcomes for various nitro-substituted indazoles are summarized below:

Indazole DerivativeReactivity with Formaldehyde in Aqueous HCl
IndazoleReacts
4-nitro-1H-indazoleReacts
5-nitro-1H-indazoleReacts
6-nitro-1H-indazoleReacts
7-nitro-1H-indazoleInitially reported as unreactive

This table is based on initial findings reported in 1969. nih.govacs.org

While most C-nitro-1H-indazoles react under acidic conditions, 7-nitro-1H-indazole was initially reported to be unreactive towards formaldehyde. nih.govacs.org However, more recent studies have successfully synthesized (7-nitro-1H-indazol-1-yl)methanol. This was achieved by employing longer reaction times and a greater volume of water, and in some cases, using microwave irradiation to facilitate the reaction. nih.govacs.org This demonstrates that even seemingly unreactive isomers can be functionalized under modified conditions.

Synthesis in Neutral Conditions (e.g., Ethanol)

The addition of formaldehyde to indazoles can also be carried out under neutral conditions, for instance, in ethanol (B145695). nih.govacs.orgresearchgate.net In the absence of acid, the reaction mechanism proceeds through zwitterionic intermediates to form the N1 and N2-hydroxymethylated products. nih.govacs.orgresearchgate.net This method provides an alternative route to the desired compounds, avoiding the use of strong acids.

Preparation of Substituted (1H-Indazol-1-yl)methanol Derivatives

The synthetic methodologies described above have been applied to prepare a range of substituted (1H-indazol-1-yl)methanol derivatives, with a particular focus on nitro-substituted analogues due to their relevance in various chemical studies. nih.govresearchgate.net

Synthesis of C-Substituted Nitro-1H-Indazole-1-methanol Analogues

The synthesis of C-substituted nitro-1H-indazole-1-methanol analogues has been systematically studied. nih.govresearchgate.net By applying the formaldehyde addition reaction in aqueous hydrochloric acid, researchers have successfully prepared and characterized the 1-methanol derivatives of 4-nitro, 5-nitro, and 6-nitro-1H-indazoles. nih.gov The structures of several of these compounds, including the parent (1H-indazol-1-yl)methanol and its 4-nitro, 5-nitro, and 6-nitro derivatives, have been confirmed through X-ray crystallography. nih.govnih.govresearchgate.netacs.org These studies provide a solid experimental and theoretical basis for the formation of N1-CH2OH derivatives. nih.govnih.govresearchgate.net

The following table summarizes the prepared C-substituted nitro-1H-indazole-1-methanol analogues:

Prepared Compound
(4-nitro-1H-indazol-1-yl)methanol
(5-nitro-1H-indazol-1-yl)methanol
(6-nitro-1H-indazol-1-yl)methanol
(7-nitro-1H-indazol-1-yl)methanol

This table highlights the successful synthesis of various nitro-substituted analogues. nih.govacs.org

Differentiation and Isolation of N1-CH₂OH and N2-CH₂OH Isomers

The reaction of indazole with formaldehyde can lead to the formation of two primary regioisomers: (1H-indazol-1-yl)methanol (the N1-CH₂OH isomer) and (2H-indazol-2-yl)methanol (the N2-CH₂OH isomer). The direct alkylation of 1H-indazoles frequently results in a mixture of these N1- and N2-substituted products, making their differentiation and isolation a critical step in synthesis. beilstein-journals.orgresearchgate.net

Differentiation:

The structural assignment of the N1 and N2 isomers is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC). nih.gov This method allows for the observation of correlations between protons and carbons that are separated by two or three bonds.

The key to differentiating the isomers lies in the distinct correlations observed for the methylene (B1212753) (-CH₂-) protons of the hydroxymethyl group. nih.gov

For the N2-substituted isomer , a crucial ³J(C,H) correlation is observed between the methylene protons (N-CH₂) and the C3 carbon of the indazole ring. nih.gov

For the N1-substituted isomer , no such correlation between the methylene protons and the C3 carbon is typically observed. Instead, a correlation may be seen between the methylene protons and the C7a carbon. d-nb.info

Calculations have indicated that the N1-substituted isomer, (1H-indazol-1-yl)methanol, is thermodynamically more stable than the N2-substituted version by approximately 20 kJ·mol⁻¹. nih.gov This inherent stability is a key factor in synthetic outcomes. The first X-ray structures of four (1H-indazol-1-yl)methanol derivatives have been reported, providing definitive structural confirmation. nih.gov

Table 1: Key HMBC Correlations for Isomer Differentiation
IsomerProtonsCorrelated CarbonSignificance
N1-CH₂OH-CH₂-C7aConfirms substitution at the N1 position. d-nb.info
N2-CH₂OH-CH₂-C3Confirms substitution at the N2 position. nih.gov

Isolation:

Once the isomers have been identified, their separation from the reaction mixture is typically achieved using standard laboratory techniques. Given the differences in polarity and spatial arrangement between the N1 and N2 isomers, column chromatography is a common and effective method for their isolation to obtain the desired compound in pure form.

Green Chemistry Approaches in 1H-Indazole-1-methanol Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indazoles to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One notable green method for the synthesis of 1H-indazole derivatives involves a grinding protocol. samipubco.com This solvent-free or minimal-solvent approach utilizes ammonium (B1175870) chloride (NH₄Cl) as a mild acid catalyst in ethanol. samipubco.com The reactants, such as an ortho-hydroxybenzaldehyde and hydrazine (B178648) hydrate, are ground together, promoting the reaction through mechanical force. samipubco.com This technique offers several advantages over traditional solution-phase synthesis. samipubco.com

Table 2: Advantages of the Grinding Protocol for Indazole Synthesis
AdvantageDescription
Environmentally FriendlyReduces or eliminates the need for volatile organic solvents. samipubco.com
High YieldsThe method often results in good to excellent product yields. samipubco.com
Short Reaction TimesReactions can be completed in a significantly shorter timeframe compared to conventional methods. samipubco.com
Mild ConditionsThe use of a mild acid like NH₄Cl avoids harsh reaction conditions. samipubco.com
Simple ProcedureThe experimental setup and work-up are straightforward. samipubco.com

Another emerging technology aligned with green chemistry is flow chemistry. The use of flow reactors for the synthesis of indazoles can offer increased safety, better reproducibility, and enhanced scalability, making it an attractive option for producing pharmaceutically relevant fragments on demand. researchgate.net

Related Synthetic Strategies for 1-Substituted Indazoles

Beyond the direct hydroxymethylation with formaldehyde, a variety of synthetic strategies exist for preparing 1-substituted indazoles. The choice of method often depends on the desired substituent and the required regioselectivity.

Direct N-Alkylation: The most common approach is the direct N-alkylation of the indazole scaffold. nih.gov However, this method often yields a mixture of N1 and N2 isomers, and achieving high selectivity can be challenging. researchgate.netrsc.org The outcome is highly dependent on reaction conditions. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective alkylation. nih.govd-nb.info Conversely, Mitsunobu conditions often show a preference for the formation of the N2 regioisomer. nih.govd-nb.info The choice of base and solvent plays a critical role in directing the substitution.

Thermodynamic vs. Kinetic Control: The regioselectivity of substitution can be governed by thermodynamic or kinetic control. In the synthesis of indazole nucleosides, it was demonstrated that N1-regioisomers are formed under thermodynamic control (longer reaction times), as the 1H-indazole tautomer is generally more stable. beilstein-journals.orgnih.gov In contrast, kinetic control (shorter reaction times) can favor the formation of the N2-isomer. nih.gov

Synthesis via Ring Formation: An alternative to direct substitution on the pre-formed indazole ring is to construct the ring with the N1-substituent already in place. Several methods achieve this:

From Halobenzonitriles: A two-step pathway starting with 2-halobenzonitriles and N-alkylhydrazines can produce 1-alkyl-1H-indazoles. This process proceeds through an intermediate 1-alkyl-3-amino-1H-indazole, which then undergoes reductive deamination. researchgate.net

C-H Amination: A silver(I)-mediated intramolecular oxidative C-H amination provides an efficient route to a variety of 3-substituted 1H-indazoles. nih.govacs.org

Palladium-Catalyzed Amination: Substituted indazoles can be prepared via palladium-catalyzed intramolecular amination of aryl halides. samipubco.com

Cycloaddition Reactions: The 1H-indazole skeleton can be constructed using a [3+2] cycloaddition approach between arynes and various hydrazones. organic-chemistry.org

Table 3: Summary of Synthetic Strategies for 1-Substituted Indazoles
StrategyDescriptionKey Features
Direct N-AlkylationSubstitution on the indazole ring using an alkylating agent. nih.govOften yields N1/N2 mixtures; selectivity depends on base/solvent (e.g., NaH/THF for N1). nih.govd-nb.info
Kinetic/Thermodynamic ControlControlling reaction time and conditions to favor one isomer. nih.govN1 isomer is thermodynamically favored; N2 can be kinetically favored. nih.gov
Ring Synthesis from HalobenzonitrilesReaction of 2-halobenzonitriles with N-alkylhydrazines. researchgate.netRegioselective for N1-substituted products.
Silver-Mediated C-H AminationIntramolecular cyclization to form the indazole ring. nih.govEffective for creating 3-substituted 1H-indazoles. nih.govacs.org

Reaction Mechanisms of 1h Indazole 1 Methanol Formation

Detailed Mechanistic Pathway of N1-Hydroxymethylation

The N1-hydroxymethylation of indazole involves the addition of formaldehyde (B43269) to the N1 nitrogen atom of the indazole ring. The reaction can proceed under both neutral and acidic conditions, with the pathway differing accordingly. nih.govacs.org In acidic media, such as in the presence of aqueous hydrochloric acid, the mechanism is initiated by the protonation of formaldehyde. acs.orgresearchgate.net

The neutral 1H-indazole tautomer, which is the more stable form, acts as the nucleophile. nih.gov The lone pair of electrons on the N1 nitrogen atom attacks the electrophilic carbon of the protonated formaldehyde. This nucleophilic attack results in the formation of a cationic intermediate. Subsequent deprotonation of this intermediate, typically by a water molecule or another base present in the medium, yields the final product, (1H-indazol-1-yl)methanol. acs.orgresearchgate.net Theoretical calculations have been employed to support the experimental observations of this mechanistic pathway. nih.govresearchgate.net

Role of Protonated Formaldehyde in the Addition Reaction

In acidic conditions, the reaction mechanism pivotally involves protonated formaldehyde. acs.org Formaldehyde is a significantly weaker base (pKa ≈ -4.2) compared to indazole (pKa ≈ 1.04). nih.govacs.orgresearchgate.net Consequently, in an acidic solution, formaldehyde is more readily protonated than the indazole is deprotonated.

The protonation of the carbonyl oxygen of formaldehyde significantly increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the formaldehyde molecule a much more potent target for nucleophilic attack by the neutral indazole molecule. A direct reaction between a protonated indazolium cation and either neutral or protonated formaldehyde is considered impossible under these conditions. nih.govacs.orgresearchgate.net Therefore, the formation of protonated formaldehyde is a critical step that facilitates the N1-hydroxymethylation in an acidic environment.

Kinetic and Thermodynamic Considerations for Isomer Formation

The reaction of indazole with formaldehyde can potentially yield two different isomers: the N1-substituted product (1H-Indazole-1-methanol) and the N2-substituted product. The regioselectivity of this reaction is governed by kinetic and thermodynamic factors. beilstein-journals.orgnih.gov

The 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer by approximately 15-16 kJ·mol⁻¹. nih.gov This inherent stability difference in the starting material influences the product distribution. Furthermore, computational studies, specifically B3LYP/6-311++G(d,p) calculations, have shown that the N1-substituted isomer, (1H-indazol-1-yl)methanol, is about 20 kJ·mol⁻¹ more stable than the corresponding N2-substituted isomer. nih.gov This suggests that the formation of the N1-isomer is thermodynamically favored. beilstein-journals.orgnih.gov While kinetic factors can influence the initial product ratio, equilibration processes often lead to the predominance of the more stable thermodynamic product. beilstein-journals.orgd-nb.info

Relative Stability of Indazole Tautomers and Hydroxymethylated Isomers
Compound ComparisonMore Stable FormEnergy Difference (kJ·mol⁻¹)Basis of Finding
1H-Indazole vs. 2H-Indazole1H-Indazole~15-16MP2/6-31G** and other calculations nih.gov
(1H-indazol-1-yl)methanol vs. (2H-indazol-2-yl)methanol(1H-indazol-1-yl)methanol~20B3LYP/6-311++G(d,p) calculations nih.gov

Impact of Indazole Acidity (pKa) on Reaction Pathways

The acidity of indazole, quantified by its pKa value, plays a significant role in the reaction pathway. The pKa of unsubstituted indazole is approximately 1.04. nih.govacs.org This value indicates that in strongly acidic solutions, a significant portion of the indazole will exist in its protonated form, the indazolium cation.

pKa Values of Indazole Derivatives and Formaldehyde
CompoundpKa Value
Formaldehyde-4.2 nih.govacs.orgresearchgate.net
1H-Indazole1.04 nih.govacs.orgresearchgate.net
4-Nitro-1H-indazole0.24 nih.govacs.orgresearchgate.net
5-Nitro-1H-indazole-0.96 nih.govacs.orgresearchgate.net
6-Nitro-1H-indazole-0.97 nih.govacs.orgresearchgate.net
7-Nitro-1H-indazole-0.99 nih.govacs.orgresearchgate.net

Reversibility and Equilibrium Dynamics of Formation

The addition of formaldehyde to indazole is a reversible reaction. acs.orgresearchgate.net The product, (1H-indazol-1-yl)methanol, is formally a hemiaminal. nih.gov Hemiaminals are known to be susceptible to hydrolysis, reverting to their constituent amine and aldehyde. This reversibility is experimentally observed; for instance, when a pure sample of (1H-indazol-1-yl)methanol is crystallized from boiling water, it can partially decompose, resulting in a mixture containing the product and the starting indazole in nearly a 50:50 ratio. nih.govacs.org This demonstrates that the formation reaction exists in a state of equilibrium, which can be shifted by changing reaction conditions such as temperature or concentration.

Intermediacy of Indazolium Cations

While a direct reaction between an indazolium cation and formaldehyde is deemed unlikely due to electrostatic repulsion and the relative basicities of the reactants, the indazolium cation is a key species in the acidic reaction medium. nih.govacs.orgresearchgate.net Although the neutral indazole is the primary nucleophile, there is a proposition that indazolium cations could be involved in the reaction through a mechanism facilitated by water molecules. acs.org This "relayed catalysis" by water could potentially overcome the barrier to a direct reaction, though the predominant pathway is considered to be the reaction of neutral indazole with protonated formaldehyde. nih.govacs.org In neutral conditions, zwitterionic species can act as intermediates in the formation of both N1 and N2 isomers. nih.govacs.org

Structural Characterization and Analysis of 1h Indazole 1 Methanol and Its Derivatives

X-ray Crystallography Studies

Recent crystallographic studies have successfully determined the structures of (1H-indazol-1-yl)methanol and several of its nitro derivatives, marking the first such analyses for this class of compounds. nih.govacs.org These studies provide a foundational understanding of the molecular geometry and packing of these molecules in a crystalline environment.

The single crystal X-ray structures for (1H-indazol-1-yl)methanol and its 4-nitro, 5-nitro, and 6-nitro derivatives have been successfully resolved. nih.govacs.org This research represents the first report of X-ray structures for N-methanol derivatives of indazoles. nih.govacs.org The analysis confirmed the formation of the N1-substituted isomer, providing definitive structural evidence. nih.gov The nitro groups in the derivatives are observed to be nearly coplanar with the benzene (B151609) ring to which they are attached. acs.org

A defining characteristic of the crystal structures of (1H-indazol-1-yl)methanol and its studied nitro derivatives is the formation of dimers through intermolecular O-H···N hydrogen bonds. nih.govacs.org In this arrangement, the hydroxyl group (-OH) of one molecule acts as a hydrogen bond donor to the N2 atom of a neighboring molecule, which acts as the acceptor. nih.govacs.org This consistent dimeric motif is a dominant feature of the crystal packing for all four analyzed compounds. nih.gov The preference for this intermolecular hydrogen bond over a potential intramolecular bond is attributed to more favorable angular geometry in the dimer configuration. acs.org

The specific angles of these crucial hydrogen bonds have been measured, highlighting subtle differences between the parent compound and its nitro-substituted analogues. acs.org

CompoundO–H···N2 Angle (°)
(1H-indazol-1-yl)methanol168.6
(4-nitro-1H-indazol-1-yl)methanol149.3
(5-nitro-1H-indazol-1-yl)methanol172.3
(6-nitro-1H-indazol-1-yl)methanol162.3

The solid-state conformation of these molecules is heavily influenced by the hydrogen-bonded dimer formation. nih.gov The four structures exhibit a very similar packing strategy, organized around these dimeric pairs. nih.gov This consistent structural motif underscores its stability and importance in the crystalline lattice of this family of compounds.

Conformational Analysis of the Hydroxymethyl Group

The orientation of the hydroxymethyl (-CH₂OH) substituent relative to the indazole ring system is a key structural feature. This conformation can be precisely described by measuring the torsion angles around the N1-C and C-O bonds. nih.gov X-ray diffraction data provides exact values for these angles, revealing the preferred orientation of the hydroxymethyl group in the solid state. nih.govacs.org

Analysis shows a notable difference in the N2–N1–C–O torsion angle between the unsubstituted (1H-indazol-1-yl)methanol and its three nitro derivatives. nih.govacs.org The nitro derivatives share very similar torsion angles, which are distinct from the parent compound, suggesting that the electronic properties of the nitro group influence the conformation of the hydroxymethyl substituent. nih.gov

CompoundTorsion Angle N2–N1–C–O (°)Torsion Angle N1–C–O–H (°)
(1H-indazol-1-yl)methanol75.4105.5
(4-nitro-1H-indazol-1-yl)methanol85.698.8
(5-nitro-1H-indazol-1-yl)methanol85.0100.7
(6-nitro-1H-indazol-1-yl)methanol86.4101.3

Advanced Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 1H-Indazole-1-methanol, enabling the precise assignment of its proton and carbon environments, and crucially, allowing for its differentiation from its constitutional isomer, 2H-indazole-2-methanol.

Solution-state NMR is a powerful tool for distinguishing between the N1 and N2 substituted isomers of indazole derivatives. The position of the hydroxymethyl group significantly influences the chemical shifts of the atoms within the indazole ring system.

In the case of this compound, the substitution occurs at the N1 position. This is unequivocally confirmed by multinuclear NMR experiments. nih.gov A comparison of experimental data with theoretical calculations (GIAO/DFT) provides a sound basis for these assignments. nih.gov

The ¹³C NMR spectrum is particularly informative for isomer discrimination. The chemical shifts for the carbon atoms, especially C3, C3a, and C7a, differ significantly between N1 and N2 substituted indazoles. For this compound (the N1 isomer), the C3 signal appears at approximately 134.6 ppm in DMSO-d₆. This is notably different from what would be expected for an N2 isomer, where the C3 signal would be shifted to around 123 ppm. researchgate.net

¹⁵N NMR spectroscopy offers another definitive method for distinguishing the isomers. The nitrogen atoms of the pyrazole (B372694) moiety exhibit vastly different chemical environments depending on the substitution site. For this compound, the experimental ¹⁵N chemical shifts for N1 and N2 are approximately -169.0 ppm and -80.0 ppm, respectively, in DMSO-d₆. acs.org These values are characteristic of an N1-substituted indazole. acs.org

The ¹H NMR spectrum also provides clues. The protons of the hydroxymethyl group (CH₂ and OH) and the aromatic protons (H3, H4, H5, H6, H7) can be fully assigned. The CH₂ group in this compound typically resonates around 5.5-5.6 ppm. nih.gov

Table 1: Experimental Solution-State NMR Chemical Shifts (δ) for this compound in DMSO-d₆
Atom¹H (ppm)¹³C (ppm)¹⁵N (ppm)
N1---169.0
N2---80.0
C38.13134.6-
C3a-125.1-
C47.81121.2-
C57.18121.5-
C67.42127.1-
C77.71110.3-
C7a-140.2-
CH₂5.5968.3-
OH6.25--

Solid-state NMR (SSNMR), often using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), complements solution-state data and provides insight into the molecule's structure in the crystalline phase. For compounds like this compound, whose crystal structure has been determined by X-ray crystallography, SSNMR serves to confirm the structural assignment in the solid state. nih.gov The chemical shifts observed in the ¹³C and ¹⁵N CPMAS spectra are compared with both the solution-state NMR data and theoretically calculated values to verify the structure and identify any polymorphic forms or differences in conformation between the solid and solution phases. acs.org

A detailed analysis of chemical shifts provides a wealth of structural information. In the ¹H NMR spectrum of this compound, the chemical shifts of the aromatic protons are consistent with a substituted benzene (B151609) ring fused to a pyrazole ring. The proton at the C3 position is typically the most deshielded among the ring protons due to its proximity to the heterocyclic nitrogen atoms.

Spin-spin coupling constants (SSCCs) reveal connectivity between neighboring atoms. In the aromatic system of this compound, the coupling between adjacent protons (e.g., ³J(H4,H5), ³J(H5,H6)) typically falls in the range of 7-9 Hz, which is characteristic of ortho-coupling in a benzene ring. Long-range couplings can also be observed. A notable feature in some spectra is the resolved coupling between the hydroxyl proton and the methylene (B1212753) protons (³J(CH₂,OH)), which appears as a triplet for the OH proton and a doublet for the CH₂ protons when the exchange rate is slow, such as in DMSO-d₆ solvent. nih.gov

Table 2: Selected Experimental ¹H-¹H Spin-Spin Coupling Constants (J) for this compound in DMSO-d₆
Coupling nucleiJ (Hz)
³J(H4,H5)8.4
³J(H5,H6)7.0
³J(H6,H7)8.5
⁴J(H4,H6)1.0
³J(CH₂,OH)~7.5

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key structural components: the hydroxyl group, the aromatic indazole core, and the aliphatic methylene linker.

The most prominent features expected in the spectrum are:

O-H Stretch: A strong and broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the stretching vibration of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding.

Aromatic C-H Stretch: Absorption bands typically appear just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds on the indazole ring.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene (-CH₂) group are expected to appear just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ region.

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indazole ring system give rise to several medium to strong bands in the 1450-1620 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the stretching vibration of the C-O single bond of the primary alcohol is expected in the 1000-1260 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations ("oop") of the substituted benzene ring produce characteristic bands in the fingerprint region, typically between 675-900 cm⁻¹, which can provide information about the substitution pattern.

Table 3: Characteristic Infrared Absorption Frequencies for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3500 - 3300 (broad)O-H stretchAlcohol (-OH)
3100 - 3000C-H stretchAromatic (Indazole ring)
2960 - 2850C-H stretchAliphatic (-CH₂)
1620 - 1450C=C and C=N stretchAromatic (Indazole ring)
1260 - 1000C-O stretchPrimary Alcohol
900 - 675C-H bend (oop)Aromatic (Indazole ring)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₈H₈N₂O) is 148 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the following key peaks would be anticipated:

Molecular Ion Peak (M⁺•): A peak at a mass-to-charge ratio (m/z) of 148, corresponding to the intact molecule with one electron removed. The stability of the aromatic system should allow for a reasonably intense molecular ion peak.

[M-H]⁺ Peak: A peak at m/z 147, resulting from the loss of a single hydrogen atom.

[M-H₂O]⁺• Peak: A peak at m/z 130, corresponding to the loss of a water molecule (18 Da), a common fragmentation pathway for alcohols.

[M-CH₂OH]⁺ Peak: A significant peak at m/z 117, resulting from the cleavage of the C-N bond and loss of the hydroxymethyl radical (•CH₂OH, 31 Da). This fragment corresponds to the stable indazolyl cation and is often a prominent peak in the spectrum.

Indazole Ring Fragmentation: Further fragmentation of the indazole ring structure (m/z 117 or 118) would lead to smaller fragments, such as the loss of N₂ (28 Da) or HCN (27 Da), resulting in peaks at m/z 90/89 or below.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
m/zProposed Fragment IonNeutral Loss
148[C₈H₈N₂O]⁺•- (Molecular Ion)
130[C₈H₆N₂]⁺•H₂O
117[C₇H₅N₂]⁺•CH₂OH
90[C₆H₄N]⁺•CH₂OH, HCN
89[C₇H₅]⁺•CH₂OH, N₂

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the N-substituted indazole ring system. The UV/Vis spectrum is expected to be very similar to that of other N1-alkylated indazoles, such as 1-methylindazole (B79620). researchgate.net The spectrum typically displays multiple absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic system. The presence of the hydroxymethyl group is not expected to significantly alter the primary absorption bands of the indazole chromophore. For comparison, the UV-vis spectrum of 1-methylindazole in acetonitrile (B52724) shows distinct absorption maxima, which provides a good approximation for the expected spectrum of this compound. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and properties of indazole derivatives. chemrxiv.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. chemrxiv.org Calculations are often performed using various functionals, such as B3LYP, paired with basis sets like 6-311++G(d,p), to model the molecular system. nih.govnih.gov

X-ray crystallography studies of (1H-indazol-1-yl)methanol have revealed that the molecule forms dimers in the solid state through intermolecular O–H···N hydrogen bonds. nih.govacs.org DFT calculations can model these structures and explore the energetic landscape of different conformers. Key structural parameters, such as the torsion angle of the methanol (B129727) substituent (N2–N1–C–O), have been determined experimentally, providing a benchmark for computational results. For the parent (1H-indazol-1-yl)methanol, this angle is 75.4°, while for its nitro-substituted derivatives, it averages around 85.7°. nih.govacs.org These optimized geometries are crucial starting points for all other computational predictions.

Indazole chemistry is characterized by annular tautomerism, with the N-H proton residing on either the N1 or N2 nitrogen, creating the 1H- and 2H-tautomers, respectively. nih.gov DFT calculations are instrumental in predicting the relative stabilities of these forms. For the parent indazole molecule, the 1H-tautomer is consistently found to be more stable than the 2H-tautomer. researchgate.netresearchgate.net

Computational studies have quantified this energy difference using various levels of theory. For instance, MP2/cc-pVTZ calculations show the 1H-tautomer of indazole to be more stable by 13.6 kJ·mol⁻¹, while other methods like B3LYP/6-311G(d,p) place the difference around 20.6 kJ·mol⁻¹. researchgate.net When a hydroxymethyl group is added, as in the formation of 1H-Indazole-1-methanol, the N1 isomer is thermodynamically favored over the corresponding N2 isomer. B3LYP/6-311++G(d,p) calculations indicate that (1H-indazol-1-yl)methanol is approximately 20 kJ·mol⁻¹ more stable than its (2H-indazol-1-yl)methanol isomer. nih.govacs.org This inherent stability explains why reactions often yield the N1-substituted product. nih.gov

Relative Stability of Indazole Tautomers and Isomers
Compound PairMore Stable FormEnergy Difference (kJ·mol⁻¹)Computational Method
Indazole (1H vs. 2H)1H-Indazole15MP2/6-31G** nih.gov
Indazole (1H vs. 2H)1H-Indazole20.6B3LYP/6-311G(d,p) researchgate.net
(Indazol-1-yl)methanol vs. (Indazol-2-yl)methanol(Indazol-1-yl)methanol20B3LYP/6-311++G(d,p) nih.govacs.org
3-Bromo-Indazole (1H vs. 2H)1H-Indazole~25 (6 kcal/mol)DFT B97X-D/6-31G* wuxibiology.com

DFT calculations are pivotal in mapping out reaction pathways, identifying intermediate structures, and calculating the energy barriers associated with transition states. The formation of this compound from the reaction of 1H-indazole with formaldehyde (B43269) in acidic conditions has been studied using these methods. nih.gov

Reactions are typically carried out in a solvent, and computational models must account for its influence. Solvation models are broadly categorized as implicit or explicit. youtube.com

Implicit Models: These models, also known as continuum solvation models, treat the solvent as a continuous dielectric medium rather than individual molecules. nih.govjdftx.org The Polarizable Continuum Model (PCM) is a widely used example. nih.gov This approach is computationally efficient and can accurately capture bulk electrostatic effects of the solvent on the solute's geometry and energy. github.io

Explicit Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. nih.gov This allows for the modeling of specific short-range interactions, such as hydrogen bonding between this compound and water molecules. While more computationally demanding, explicit models can provide a more detailed and accurate picture of the solute's immediate solvation shell. nih.gov

For indazole systems, theoretical studies have used these models to compare energies in the gas phase versus in an aqueous environment, finding that the relative stability of tautomers can be influenced by the solvent. nih.gov

Gauge-Invariant Atomic Orbitals (GIAO) Calculations for Absolute Shieldings

The Gauge-Invariant Atomic Orbital (GIAO) method is a theoretical approach used to predict NMR chemical shifts. mdpi.com This technique is often employed in conjunction with DFT (e.g., at the B3LYP/6-311++G(d,p) level) to calculate the absolute magnetic shieldings of nuclei. nih.govresearchgate.net These calculated shieldings (σ) can then be converted into chemical shifts (δ) using empirical equations, allowing for direct comparison with experimental NMR data. nih.gov

For this compound and its nitro-derivatives, GIAO calculations have provided a strong theoretical basis for assigning the structures of reaction products. nih.gov By calculating the expected ¹H, ¹³C, and ¹⁵N NMR chemical shifts for both the N1- and N2-substituted isomers, researchers can unambiguously confirm that the experimentally isolated product is indeed the N1 isomer. nih.govacs.org This synergy between theoretical prediction and experimental observation is crucial for structural elucidation. nih.gov

Calculated vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for the Methanol Group
CompoundProtonCalculated Shift (N1-isomer)Calculated Shift (N2-isomer)Experimental Shift
(1H-Indazol-1-yl)methanolCH₂5.735.905.68
(1H-Indazol-1-yl)methanolOH6.345.836.31
(4-Nitro-1H-indazol-1-yl)methanolCH₂5.886.015.84
(4-Nitro-1H-indazol-1-yl)methanolOH6.676.106.64
Data sourced from a study using GIAO/B3LYP/6-311++G(d,p) calculations. nih.gov

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive. irjweb.com

For indazole derivatives, DFT studies have calculated the HOMO-LUMO gap to understand their reactivity and electronic properties. nih.gov Analysis of the spatial distribution of these orbitals can reveal the most likely sites for nucleophilic or electrophilic attack. researchgate.net This information provides valuable insights into the molecule's behavior in chemical reactions and its potential interactions with biological targets. nih.govwuxibiology.com

Correlation between Theoretical Predictions and Experimental Observations

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has proven to be a powerful tool for corroborating and elucidating experimental findings for this compound and its derivatives. Studies have shown a strong correlation between theoretical predictions and experimental observations, providing a sound basis for understanding the compound's structural, spectroscopic, and thermodynamic properties nih.govresearchgate.netacs.org.

Spectroscopic Properties: Nuclear Magnetic Resonance (NMR)

Theoretical calculations of NMR chemical shifts for this compound have been performed using methods such as the gauge-invariant atomic orbitals (GIAO) at the B3LYP/6-311++G(d,p) level of theory. These calculated values have been compared with experimental data obtained from solution-state NMR spectroscopy, demonstrating a reliable agreement that aids in the definitive assignment of signals nih.govresearchgate.netacs.org.

For instance, the calculated ¹³C and ¹⁵N NMR chemical shifts for (1H-indazol-1-yl)methanol show a consistent correlation with the experimental values measured in a DMSO-d₆ solution. This agreement provides high confidence in the structural characterization of the molecule in solution nih.gov. The comparison between the calculated and experimental data for the parent compound, (1H-indazol-1-yl)methanol, highlights this correlation.

Comparison of Calculated and Experimental NMR Chemical Shifts (δ in ppm) for (1H-Indazol-1-yl)methanol
AtomCalculated ¹³C Chemical ShiftExperimental ¹³C Chemical ShiftCalculated ¹⁵N Chemical ShiftExperimental ¹⁵N Chemical Shift
C3133.5134.3--
C3a126.0125.8--
C4119.4120.9--
C5121.3121.8--
C6123.0127.1--
C7109.0110.0--
C7a139.4140.4--
CH₂69.369.1--
N1---173.4-172.0
N2---68.2-67.4

Data sourced from a study comparing GIAO/B3LYP/6-311++G(d,p) calculations with experimental results in DMSO-d₆ nih.gov.

Structural Properties: X-ray Crystallography

The correlation extends to solid-state structures determined by X-ray crystallography. The first reported X-ray crystal structures of (1H-indazol-1-yl)methanol and several of its nitro-substituted derivatives provide a solid foundation for comparison with computationally optimized geometries nih.govacs.org. Key structural parameters, such as torsion angles of the methanol substituent, are crucial for defining the molecule's conformation. Theoretical calculations accurately predict these conformations, which are then confirmed by experimental crystallographic data nih.govacs.org.

For (1H-indazol-1-yl)methanol, the experimentally determined torsion angles show a close match with the values observed in its nitro derivatives, underscoring the predictive power of the computational models nih.govacs.org.

Experimental Torsion Angles (°) from X-ray Crystallography for (1H-Indazol-1-yl)methanol Derivatives
CompoundN2–N1–C–O AngleN1–C–O–H Angle
(1H-indazol-1-yl)methanol75.4105.5
(4-nitro-1H-indazol-1-yl)methanol85.698.8
(5-nitro-1H-indazol-1-yl)methanol85.0100.7
(6-nitro-1H-indazol-1-yl)methanol86.4101.3

Data sourced from the first reported X-ray structures of these compounds nih.govacs.org.

Thermodynamic Stability

Theoretical calculations have also been instrumental in understanding the thermodynamic stability and reactivity of the indazole core, which dictates the formation of this compound. For the parent indazole, calculations indicate that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ nih.gov. Furthermore, DFT calculations (B3LYP/6-311++G(d,p)) predicted that the 1-substituted isomer, (1H-indazol-1-yl)methanol, is 20 kJ·mol⁻¹ more stable than the corresponding 2-substituted isomer nih.govacs.org. This theoretical prediction aligns perfectly with experimental results where indazoles react with formaldehyde under acidic conditions to exclusively afford the (1H-indazol-1-yl)methanol derivatives, confirming that the reaction proceeds under thermodynamic control to yield the more stable N1-substituted product nih.govacs.org.

Reactivity and Chemical Transformations of 1h Indazole 1 Methanol

Decomposition Pathways and Stability under Various Conditions

The stability of 1H-indazole-1-methanol is influenced by its physical state and the surrounding chemical environment. Both hydrolytic and solid-state stability have been the subject of scientific investigation, revealing distinct degradation pathways.

Hydrolytic Stability and Factors Influencing Degradation

This compound exhibits limited stability in aqueous environments, particularly under heated conditions. The addition of indazole to formaldehyde (B43269) is a reversible reaction. When a pure sample of (1H-indazol-1-yl)methanol is crystallized in boiling water, it undergoes partial decomposition, reverting back to the parent 1H-indazole and formaldehyde. nih.govmasterorganicchemistry.com This process can result in a mixture containing approximately equal parts of the adduct and the free indazole. nih.govmasterorganicchemistry.com

The hydrolytic stability is also dependent on substituents on the indazole ring. The presence of electron-withdrawing groups, such as nitro substituents, increases the compound's susceptibility to hydrolysis. This is attributed to an enhancement of the reverse reaction rate, as the nitro group increases the leaving group character of the indazole moiety. nih.govmasterorganicchemistry.com

Long-term Stability in Solid State

In the solid state, this compound demonstrates considerably greater stability compared to in solution. A study of samples prepared in 1968 and analyzed in 2021 showed that approximately 50% of the compound had decomposed back to the free NH-indazole. This suggests a half-life of around 50 to 55 years when stored in a sealed tube in the solid state. nih.govmasterorganicchemistry.com The decomposition in the solid state likely involves the polymerization of the released formaldehyde into species such as trioxymethylene or paraformaldehyde. nih.govmasterorganicchemistry.com

Conversions of the Hydroxymethyl Moiety

The hydroxymethyl group is the primary site for the chemical transformations of this compound. A key reaction involving a similar structural motif is the reduction of an aldehyde to a primary alcohol.

Reduction of 1-Methyl-1H-indazole-6-carbaldehyde to 1-Methyl-1H-indazole-6-methanol

The conversion of an aldehyde group on the indazole scaffold to a hydroxymethyl group is a standard reduction reaction in organic synthesis. While a specific documented procedure for the reduction of 1-methyl-1H-indazole-6-carbaldehyde to 1-methyl-1H-indazole-6-methanol is not extensively detailed in the provided search results, the transformation can be reliably achieved using common reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a widely used and effective reagent for the reduction of aldehydes to primary alcohols. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an alkoxide intermediate. Subsequent protonation by the solvent yields the corresponding primary alcohol, in this case, (1-methyl-1H-indazol-6-yl)methanol. This method is generally chemoselective for aldehydes and ketones over other reducible functional groups like esters and amides.

Table 1: General Reaction Parameters for Aldehyde Reduction

Parameter Description
Substrate 1-Methyl-1H-indazole-6-carbaldehyde
Reagent Sodium Borohydride (NaBH4)
Solvent Methanol or Ethanol
Temperature Typically Room Temperature

| Product | 1-Methyl-1H-indazole-6-methanol |

Formation of Related Indazolylmethane Structures (e.g., 1-methylene-1H-indazol-1-iums)

Under certain conditions, this compound can be a precursor to reactive cationic species. In an acidic aqueous solution, the protonated form of (1H-indazol-1-yl)methanol can be considered a hemiaminal. nih.govmasterorganicchemistry.com These protonated species are intermediates that could, through the loss of a water molecule, lead to the formation of 1-methylene-1H-indazol-1-iums. nih.govmasterorganicchemistry.com These proposed cations represent a class of nonaromatic, reactive intermediates. However, their existence is transient, and they have been described as a class of "unknown" cations, highlighting their reactive nature and the challenges in their isolation and characterization. nih.govmasterorganicchemistry.com

Applications in Organic Synthesis As a Synthetic Intermediate

Precursor in the Synthesis of Functionalized Indazole Derivatives

1H-Indazole-1-methanol serves as a key building block for creating a wide array of functionalized indazole derivatives. The indazole ring is a significant scaffold in medicinal chemistry, and methods to modify it are of great interest. researchgate.netnih.govmdpi.com The hydroxymethyl group at the N-1 position provides a convenient handle for further chemical transformations.

The synthesis of 1H-indazole itself can be achieved through various methods, such as the cyclization of o-toluidine (B26562) or the condensation of o-halobenzaldehydes with hydrazine (B178648). chemicalbook.comorganic-chemistry.org Once formed, the NH-indazole can react with formaldehyde (B43269) to produce this compound. acs.orgnih.gov This product is often more stable and easier to handle than the parent NH-indazole for certain subsequent reactions.

Research has shown that this intermediate can be used to synthesize N-1 substituted indazoles, which are often desired for their biological activities. mdpi.combeilstein-journals.org The hydroxyl group can be transformed into other functional groups, allowing for the attachment of diverse substituents. For example, conversion of the alcohol to a halide or sulfonate creates an electrophilic species that can react with various nucleophiles to generate a library of N-1 functionalized indazoles. This strategy is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Table 1: Examples of Functionalized Indazole Derivatives Synthesized from this compound or Related Precursors

Derivative Class Synthetic Transformation Significance
N-Alkyl Indazoles Conversion of -CH₂OH to -CH₂X (X=halide) followed by nucleophilic substitution Access to a broad range of N-1 substituted analogs for biological screening. beilstein-journals.org
Indazole Amides Oxidation of -CH₂OH to -COOH followed by amide coupling Important pharmacophore in kinase inhibitors and other therapeutic agents. mdpi.com

Role as a Transient Intermediate or Protecting Group Strategy

In multi-step syntheses, this compound can act as a transient intermediate. The formation of the N-hydroxymethyl adduct from an NH-unsubstituted azole like indazole is a reversible reaction. acs.orgresearchgate.net This adduct can be formed under specific conditions and then either carried forward to the next step or reverted to the starting indazole.

The hydroxymethyl group can also be employed as a protecting group for the N-1 position of the indazole ring. nih.govsemanticscholar.org Protecting groups are essential in complex molecule synthesis to mask reactive functional groups and prevent unwanted side reactions. uchicago.edu The N-1 position of indazole is nucleophilic and can interfere with reactions intended for other parts of a molecule. By reacting indazole with formaldehyde to form the more stable this compound, the N-1 position is effectively blocked. acs.org

This protection strategy is valuable because the hydroxymethyl group is stable under a variety of reaction conditions but can be removed under specific, often mild, conditions to regenerate the N-H bond when needed. uchicago.eduorganic-synthesis.com The stability of the N-CH₂OH bond is influenced by factors like pH and the presence of electron-withdrawing or donating groups on the indazole ring. acs.orgnih.gov For instance, the addition of azoles to formaldehyde is a reversible process, and the stability of the resulting adduct can be tuned. researchgate.net

Ligand Design for Metal Complexes (e.g., analogous poly(indazolyl)methanes)

The structural framework of this compound is a precursor for designing ligands for metal complexes, particularly those analogous to the well-studied poly(pyrazolyl)methane systems. mdpi.comnih.gov These types of ligands are important in coordination chemistry and catalysis.

A key example is the synthesis of bis(1H-indazol-1-yl)methane. This molecule, which features two indazole units linked by a methylene (B1212753) bridge, can be prepared from 1H-indazole. While not directly synthesized from isolated this compound in a single step, the formation of such methylene-bridged species often involves formaldehyde or a formaldehyde equivalent, implying an intermediate role for hydroxymethyl-type species. nih.gov The first reported synthesis of bis(1H-indazol-1-yl)methane was as a product mixture that also contained 1-hydroxymethylindazole (this compound). nih.gov

These poly(indazolyl)methane ligands are structurally similar to poly(pyrazolyl)methanes and can act as chelating agents, binding to metal centers through their nitrogen atoms to form stable complexes. mdpi.com The resulting metal complexes have potential applications in catalysis, materials science, and as models for bioinorganic systems. The use of indazole moieties, compared to pyrazole (B372694), can modulate the electronic and steric properties of the resulting metal complexes. The design of ligands based on related N-heterocycles like imidazole (B134444) is a well-established field, and similar principles apply to indazole-based systems. wisconsin.eduazjournalbar.com

Contribution to Fundamental Studies of Azole Reactivity

The reaction of 1H-indazole with formaldehyde to form this compound has been a subject of fundamental studies aimed at understanding the reactivity of N-unsubstituted azoles. acs.orgnih.gov These studies provide insights into reaction mechanisms, tautomerism, and the electronic effects of substituents.

Detailed mechanistic studies have been conducted on the addition of various substituted 1H-indazoles to formaldehyde in aqueous acidic solutions. acs.orgresearchgate.net Researchers have used techniques like NMR spectroscopy and X-ray crystallography to characterize the products, confirming that the reaction predominantly yields the N-1 substituted (1H-indazol-1-yl)methanol isomer, which is thermodynamically more stable than the N-2 isomer. acs.orgnih.gov

These investigations have explored the influence of substituents on the indazole ring. For example, the presence and position of a nitro group can significantly affect the reactivity and the stability of the resulting hydroxymethyl adduct. acs.orgnih.gov Such studies are crucial for developing a predictive understanding of azole chemistry, which is applicable to a wide range of synthetic and medicinal chemistry problems. The data gathered from these fundamental studies, including spectroscopic data and stability analyses, forms a valuable knowledge base for chemists working with indazole and other azole heterocycles. semanticscholar.org

Table 2: Spectroscopic Data for (1H-indazol-1-yl)methanol and Related Compounds

Compound ¹H NMR (δ, ppm in DMSO-d₆) - CH₂ Group ¹H NMR (δ, ppm in DMSO-d₆) - OH Group Reference
(1H-Indazol-1-yl)methanol ~5.5-5.6 Varies with conditions acs.orgsemanticscholar.org
(7-Nitro-1H-indazol-1-yl)methanol ~6.2 Varies with conditions semanticscholar.org
(4-Nitro-1H-indazol-1-yl)methanol ~5.5-5.6 Varies with conditions acs.org
(5-Nitro-1H-indazol-1-yl)methanol ~5.5-5.6 Varies with conditions acs.org

Future Research Trajectories

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of 1H-Indazole-1-methanol involves the reaction of 1H-indazole with formaldehyde (B43269), often in the presence of aqueous hydrochloric acid or in neutral conditions using ethanol (B145695). nih.govacs.org While effective, future research must prioritize the development of more sustainable and efficient synthetic protocols.

Current green chemistry approaches in heterocyclic synthesis, such as the use of non-toxic, biodegradable solvents like glycerol (B35011) and reusable solid acid catalysts, have proven effective for producing the core indazole scaffold. ijsrset.com A significant future direction will be the adaptation of these methods for the specific N-hydroxymethylation of 1H-indazole. Investigating the reaction in glycerol, potentially catalyzed by silica-supported sulfuric acid, could lead to a greener process with easier product isolation and catalyst recycling. ijsrset.com

Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for various indazole derivatives. ajrconline.orgheteroletters.org Researchers should explore the application of microwave irradiation to the reaction between 1H-indazole and formaldehyde. This could lead to a high-yield, rapid, and energy-efficient one-pot synthesis of this compound, minimizing the formation of byproducts. ajrconline.org A comparative study of conventional versus microwave-assisted synthesis would be crucial in quantifying the benefits in terms of yield, purity, and energy consumption.

Synthetic Approach Proposed Conditions Potential Advantages
Glycerol-Mediated Synthesis 1H-Indazole, Formaldehyde, Glycerol, Silica-Supported Sulfuric AcidGreen, non-toxic solvent; Reusable catalyst; Potentially no need for further purification. ijsrset.com
Microwave-Assisted Synthesis 1H-Indazole, Formaldehyde, Ethanol, Microwave Irradiation (e.g., 350-420 W)Reduced reaction time; Increased yield; Cleaner reaction profile. ajrconline.org
One-Pot Tandem Synthesis Substituted o-halobenzaldehyde, Hydrazine (B178648), Formaldehyde, Cu(I) or Pd(II) catalystIncreased step economy; Reduced waste from intermediate purification. mdpi.com

Comprehensive Mechanistic Investigations of Derivatization Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product selectivity. The formation of (1H-indazol-1-yl)methanol from 1H-indazole and formaldehyde in acidic media has been studied, revealing that the reaction proceeds via the neutral indazole tautomer reacting with protonated formaldehyde. nih.govacs.org This is because indazole is a much stronger base than formaldehyde, ensuring that the indazole exists in its neutral, nucleophilic form while the formaldehyde is activated by protonation. nih.gov

However, the mechanisms of subsequent derivatization reactions starting from this compound remain largely unexplored. Future research should focus on detailed mechanistic studies of key transformations. For instance, the conversion of the hydroxyl group to a leaving group (e.g., a halide or tosylate) is a critical step for using this compound as an N-alkylating agent. Kinetic studies, computational modeling using Density Functional Theory (DFT), and the isolation of intermediates could elucidate the pathways (e.g., SN1 vs. SN2) of these substitution reactions.

Furthermore, this compound can be considered a hemiaminal, which under certain conditions could lose water to form a reactive 1-methylene-1H-indazol-1-ium cation. nih.gov Investigating the conditions that favor the formation of this electrophilic intermediate is a crucial research trajectory. This cation could serve as a key reactive species in aza-Mannich type reactions, providing a pathway for C-C bond formation at the N1-methylene position. Comprehensive mechanistic studies using spectroscopic techniques and computational analysis will be vital to harness the synthetic potential of this transient species.

Synthesis of Advanced this compound Analogues

The synthesis and study of analogues are central to medicinal chemistry for establishing structure-activity relationships (SAR). Research has successfully demonstrated the synthesis of several nitro-substituted analogues of this compound by reacting the corresponding nitro-1H-indazoles with formaldehyde. nih.govacs.org Specifically, (4-nitro-1H-indazol-1-yl)methanol, (5-nitro-1H-indazol-1-yl)methanol, and (6-nitro-1H-indazol-1-yl)methanol have been prepared and characterized. nih.gov

A primary future objective is to expand this library of analogues significantly. By starting with a diverse array of substituted 1H-indazoles, a wide range of novel this compound derivatives can be systematically synthesized. Future work should target the preparation of analogues with various functional groups at different positions of the benzene (B151609) ring, as outlined in the table below.

Target Analogue Class Position of Substitution Example Substituents Rationale for Synthesis
Halogenated Analogues 4, 5, 6, 7F, Cl, BrHalogens can modulate lipophilicity and act as handles for further cross-coupling reactions.
Alkylated Analogues 3, 4, 5, 6, 7CH₃, C₂H₅, i-PrAlkyl groups can probe steric limits of biological targets and influence metabolic stability.
Ester/Acid Analogues 3, 5, 6COOCH₃, COOHThese groups can act as hydrogen bond acceptors/donors and improve solubility.
Aryl Analogues 3, 4, 5, 6, 7Phenyl, Substituted PhenylAryl groups can introduce additional π-stacking interactions with biological targets.

The synthesis of these advanced analogues will create a valuable chemical library for screening against various biological targets, such as kinases and other enzymes, where the indazole scaffold is known to be active. nih.govbeilstein-journals.org

Development of this compound as a Versatile Synthon for Complex Molecular Architectures

Perhaps the most promising future research trajectory for this compound is its development as a versatile synthetic intermediate, or synthon. The N-hydroxymethyl group is a synthetically valuable handle that can be used in several ways.

First, the hydroxymethyl group can serve as a stable, crystalline protecting group for the N1 position of the indazole ring. nih.govacs.org The group's stability and subsequent ease of removal under specific conditions need to be systematically investigated to establish its utility in multi-step syntheses of complex, biologically active indazoles.

Second, this compound can act as a precursor to the more reactive 1-(chloromethyl)-1H-indazole. This transformation, analogous to what is seen with 1H-imidazole-1-methanol, would create a potent electrophile for the regioselective N1-alkylation of various nucleophiles, including phenols, amines, and thiols. wisconsin.edu This two-step sequence (hydroxymethylation followed by chlorination) could overcome common challenges associated with direct N-alkylation of indazoles, which often yields a mixture of N1 and N2 isomers. nih.gov

Finally, this compound is a key intermediate in the formation of bis(1H-indazol-1-yl)methane, a chelating ligand used in coordination chemistry. nih.gov Future research could explore the controlled reaction of this compound with a second equivalent of 1H-indazole to optimize the synthesis of these ligands or to create unsymmetrical bis(azolyl)methanes by reacting it with other heterocycles like imidazole (B134444) or triazole. This would open pathways to novel ligand architectures for catalysis and materials science.

Q & A

Basic: What are the established synthetic routes for 1H-Indazole-1-methanol?

A common method involves oxidizing (1-alkyl-1H-benzo[d]imidazol-2-yl)methanol precursors using Dess-Martin periodinane (DMP) in methylene chloride at low temperatures (4°C) followed by quenching with sodium thiosulfate . Alternative routes may employ nucleophilic substitution or reduction steps, as seen in analogous imidazole derivatives . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to improving yields.

Advanced: How can density-functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations, such as those based on the Colle-Salvetti correlation-energy formula, can model the compound’s electron density distribution, local kinetic energy, and reactivity. These studies help predict sites for electrophilic/nucleophilic attack and guide functionalization strategies . Computational workflows should validate results against experimental spectroscopic data (e.g., NMR, IR) to ensure accuracy.

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity, with imidazole protons typically appearing at δ 7.5–8.5 ppm.
  • HPLC : Assess purity (>95%) and detect impurities like unreacted intermediates .
  • Mass Spectrometry : Validate molecular weight (e.g., 174.20 g/mol for analogous imidazole derivatives) .

Advanced: How can crystallographic data discrepancies in this compound derivatives be resolved?

Use SHELX programs (SHELXT, SHELXL) for space-group determination and refinement. For example:

  • SHELXT : Automates initial structure solution from single-crystal data.
  • SHELXL : Refines high-resolution data, addressing thermal motion or twinning artifacts .
    Validate against theoretical models (e.g., DFT-optimized geometries) to resolve ambiguities in bond lengths or angles.

Advanced: How do reaction conditions impact the yield of this compound synthesis?

Contradictions arise from competing pathways (e.g., over-oxidation or side reactions). Key factors:

  • Catalysts : Anhydrous potassium carbonate in dioxane improves nucleophilic substitution efficiency .
  • Temperature : Low temperatures (4°C) suppress side reactions during DMP-mediated oxidations .
  • Precursor Purity : Impurities in starting materials (e.g., 2,4-dichlorophenyl derivatives) reduce yields .

Basic: What are common impurities in this compound synthesis, and how are they mitigated?

  • Byproducts : Unreacted chloroethanone intermediates or dimerization products.
  • Mitigation : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
    Analytical standards (e.g., USP reference materials) aid impurity identification .

Advanced: What methodologies assess the pharmacological potential of this compound derivatives?

  • In Vitro Assays : Enzymatic inhibition studies (e.g., cytochrome P450) using fluorogenic substrates.
  • SAR Analysis : Modifying the indazole or methanol moieties to evaluate bioactivity trends .
  • ADME Profiling : Microsomal stability assays and logP measurements predict pharmacokinetics .

Basic: How is the purity of this compound validated for research use?

  • Melting Point : Consistency with literature values (e.g., 95% purity via DSC).
  • Elemental Analysis : Confirms C, H, N, O composition within ±0.4% of theoretical values.
  • Chiral HPLC : Resolves enantiomers if asymmetric synthesis is employed .

Advanced: What computational tools predict the metabolic fate of this compound?

  • PISTACHIO/BKMS Databases : Simulate metabolic pathways (e.g., hydroxylation, glucuronidation) .
  • QSAR Models : Correlate structural features (e.g., logD, polar surface area) with clearance rates. Validate with in vitro hepatocyte assays .

Advanced: How are conflicting NMR assignments resolved in complex this compound derivatives?

  • 2D NMR : HSQC and HMBC correlate 1^1H-13^{13}C couplings to assign quaternary carbons.
  • Isotopic Labeling : 15^{15}N or 2^{2}H labels clarify imidazole ring proton environments .
    Compare with crystallographic data to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1h-Indazole-1-methanol
Reactant of Route 2
1h-Indazole-1-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.